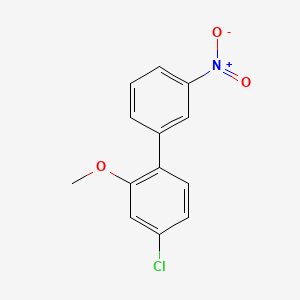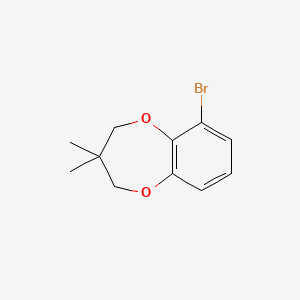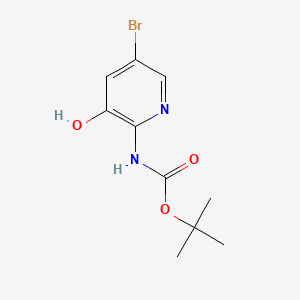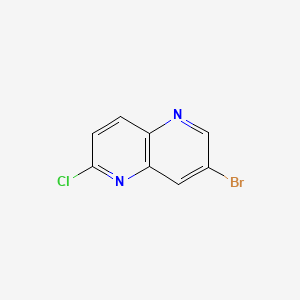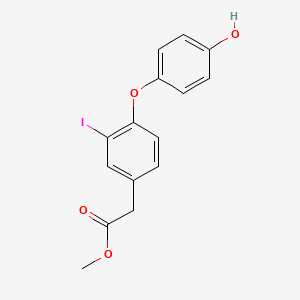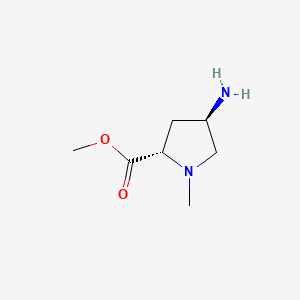
(S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile, also known as Sazetidine-A, is a synthetic compound that acts as a potent and selective agonist at the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning, memory, and addiction. Sazetidine-A has been studied extensively in the scientific community due to its potential therapeutic applications.
Mechanism of Action
(S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile acts as a potent and selective agonist at the α4β2 nAChR. This receptor is involved in the release of neurotransmitters such as dopamine and acetylcholine, which are important for learning, memory, and addiction. By activating this receptor, this compound can increase the release of these neurotransmitters, leading to improved cognitive function and reduced nicotine cravings.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the release of neurotransmitters such as dopamine and acetylcholine, leading to improved cognitive function. It also reduces nicotine cravings and withdrawal symptoms, making it a potential treatment for nicotine addiction. Additionally, it has been shown to have neuroprotective effects, protecting against damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
(S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile has several advantages for lab experiments. It is a potent and selective agonist at the α4β2 nAChR, making it a useful tool for studying the role of this receptor in various physiological processes. Additionally, it has been shown to have therapeutic potential for treating nicotine addiction and cognitive disorders. However, there are also limitations to using this compound in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds on the α4β2 nAChR. Additionally, its effects may vary depending on the experimental conditions and animal models used.
Future Directions
There are several future directions for research on (S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile. One area of interest is its potential therapeutic applications for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the α4β2 nAChR. This could lead to the development of more selective and potent agonists for this receptor. Finally, research is needed to determine the safety and efficacy of this compound in humans, which could lead to its development as a therapeutic agent.
Synthesis Methods
The synthesis of (S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile involves multiple steps, starting with the reaction of 2-bromo-5-chloropyridine with pyrrolidine to form 5-chloro-2-(pyrrolidin-2-yl)pyridine. This intermediate is then reacted with potassium cyanide to form 5-cyano-2-(pyrrolidin-2-yl)pyridine. Finally, this compound is treated with lithium aluminum hydride to reduce the nitrile group to a primary amine, resulting in the formation of this compound.
Scientific Research Applications
(S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile has been extensively studied in the scientific community due to its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been studied for its potential to treat nicotine addiction by reducing withdrawal symptoms and cravings.
Properties
| 1213878-11-5 | |
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.219 |
IUPAC Name |
5-[(2S)-pyrrolidin-2-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2/t10-/m0/s1 |
InChI Key |
SRTGBZLPXOKAQC-JTQLQIEISA-N |
SMILES |
C1CC(NC1)C2=CN=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


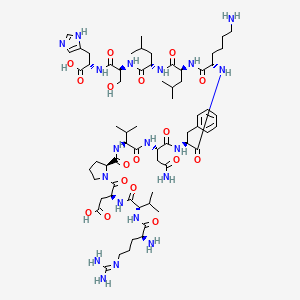
![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B580790.png)


![3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B580794.png)
